Theophylline EP impurity C

描述

属性

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDGAXCBZGSJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226873 | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-60-6 | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-formamido-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT170UTH0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theophylline EP Impurity C: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Theophylline (B1681296) EP Impurity C, a specified impurity in the European Pharmacopoeia (EP) monograph for Theophylline. This document details its chemical identity, quantitative limits as per regulatory standards, and the analytical methodology for its detection and quantification.

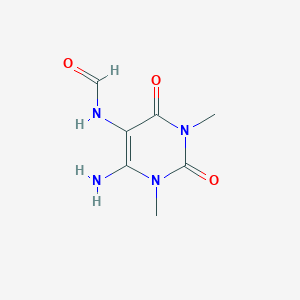

Chemical Identity and Structure

Theophylline EP Impurity C is a substance related to the active pharmaceutical ingredient Theophylline. Its presence in Theophylline drug substances must be monitored and controlled to ensure the safety and efficacy of the final medicinal product.

Chemical Name (IUPAC): N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1]

Synonyms: Theophylline USP Related Compound C, Caffeine EP Impurity B[2][3]

CAS Number: 7597-60-6

Molecular Formula: C₇H₁₀N₄O₃

Molecular Weight: 198.18 g/mol

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Quantitative Data: Pharmacopoeial Limits

The acceptance criteria for this compound are defined in the European Pharmacopoeia monograph for Theophylline. The limits for related substances are determined using a liquid chromatography (HPLC) method.

| Impurity Name | Pharmacopoeia | Acceptance Criterion |

| This compound | European Pharmacopoeia | ≤ 0.1% |

Table 1: Acceptance Criterion for this compound in Theophylline according to the European Pharmacopoeia.[4]

Experimental Protocol: Determination of this compound

The following is a detailed experimental protocol for the analysis of Theophylline related substances, including Impurity C, as outlined in the European Pharmacopoeia.[4]

Analytical Technique

High-Performance Liquid Chromatography (HPLC) is the specified method for the determination of this compound.

Chromatographic Conditions

| Parameter | Specification |

| Column | |

| Size | l = 0.25 m, Ø = 4.0 mm |

| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography R (7 µm) |

| Mobile Phase | |

| Composition | A mixture of 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R. |

| Flow Rate | 2.0 mL/min |

| Detection | Spectrophotometer at 272 nm |

| Injection Volume | 20 µL |

| Run Time | 3.5 times the retention time of theophylline |

Table 2: HPLC Chromatographic Conditions.[4]

Solution Preparation

-

Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.[4]

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This solution corresponds to a concentration of 0.1%.[4]

-

Reference Solution (b) (for System Suitability): Dissolve 10 mg of theobromine (B1682246) R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.[4]

System Suitability

The system suitability is assessed using Reference Solution (b). The resolution between the peaks due to theobromine and theophylline must be a minimum of 2.0.[4]

Impurity Identification and Quantification

The relative retention time of Impurity C with reference to theophylline (retention time = about 6 min) is approximately 0.3.[4] The area of the peak corresponding to Impurity C in the chromatogram of the test solution is compared to the area of the principal peak in the chromatogram of Reference Solution (a) to determine compliance with the acceptance criterion.

Workflow and Logical Relationships

The following diagram illustrates the analytical workflow for the identification and quantification of this compound.

References

Theophylline EP Impurity C (CAS: 7597-60-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296), a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stringent quality control of pharmaceutical preparations is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth overview of Theophylline EP Impurity C, a specified impurity in the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory aspects of theophylline-based pharmaceuticals.

This compound, chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is also known as Caffeine EP Impurity B and Theophylline Related Compound C.[1] Its presence and concentration in the active pharmaceutical ingredient (API) and final drug product are critical quality attributes that must be carefully monitored and controlled.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the development of analytical methods for its identification and quantification.

| Property | Value | Reference |

| Chemical Name | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | [2] |

| CAS Number | 7597-60-6 | [2] |

| Molecular Formula | C₇H₁₀N₄O₃ | [2] |

| Molecular Weight | 198.18 g/mol | [2] |

| Synonyms | Caffeine EP Impurity B, Theophylline Related Compound C | [1][2] |

| Appearance | Off-White Powder (typical) |

Synthesis

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds and general organic chemistry principles. A potential pathway involves the formylation of 5,6-diamino-1,3-dimethyluracil (B14760).

Postulated Synthesis Workflow

Caption: Postulated synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

A potential laboratory-scale synthesis could be adapted from the preparation of N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 5,6-diamino-1,3-dimethyluracil with an excess of a suitable formylating agent, such as 90% formic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and dilute it with water to precipitate the product.

-

Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain this compound.

Analytical Characterization

The identification and quantification of this compound are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Spectroscopic methods are used for structural confirmation. While specific spectral data for this impurity is often proprietary and provided with the purchase of a reference standard,[2][4] general methodologies are outlined below.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound.

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV at approximately 272 nm |

| Flow Rate | 1.0 - 2.0 mL/min |

| Injection Volume | 10 - 20 µL |

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the theophylline API or drug product in the diluent to a known concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the working standards.

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons, the formyl proton, and the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbons, the pyrimidine (B1678525) ring carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 198.18 g/mol . |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H, C=O, and C-N functional groups. |

Regulatory Context and Impurity Limits

The control of impurities in pharmaceutical products is a critical aspect of regulatory compliance. The European Pharmacopoeia provides guidelines for the limits of impurities in theophylline.

According to the European Pharmacopoeia, for theophylline, the limit for any other specified impurity (which would include Impurity C) is typically not more than 0.1%.[5] The total of all impurities should not exceed a certain percentage, often 0.5%.[5] It is important to consult the current version of the European Pharmacopoeia for the most up-to-date specifications.

Toxicological Profile

Biological Activity and Signaling Pathways

The biological activity of this compound has been anecdotally described as having "anti-bronchial smooth muscle spasm activity".[6] However, detailed pharmacological studies to confirm this and elucidate the mechanism of action are lacking in publicly accessible literature.

The parent compound, theophylline, is known to exert its therapeutic effects through two primary mechanisms:

-

Inhibition of Phosphodiesterases (PDEs): Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in smooth muscle relaxation, including in the bronchi.[7][8]

-

Antagonism of Adenosine Receptors: Theophylline blocks adenosine receptors, which can also contribute to its effects on smooth muscle and inflammation.[7][9]

Given its structural similarity to theophylline, it is plausible that this compound could interact with these same signaling pathways. However, the potency and selectivity of this impurity for PDEs and adenosine receptors are unknown. Structure-activity relationship studies of xanthine (B1682287) analogues suggest that modifications to the xanthine core can significantly alter their affinity and activity at these targets.[7][9]

Potential Signaling Pathway Interactions

Caption: Postulated signaling pathways potentially affected by this compound.

Conclusion

This compound is a critical process-related impurity that requires careful control and monitoring in the manufacturing of theophylline-containing drug products. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and general analytical methodologies for its characterization and quantification. While direct and detailed experimental data on its synthesis, spectroscopy, toxicology, and pharmacology are not extensively available in the public domain, this guide serves as a foundational resource for professionals in the pharmaceutical industry. Adherence to pharmacopoeial limits and the use of validated analytical methods are essential to ensure the quality, safety, and efficacy of theophylline medications. Further research into the specific biological and toxicological profile of this compound would be beneficial for a more complete understanding of its potential impact.

References

- 1. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B) | CAS Number 7597-60-6 [klivon.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | CAS No- 7597-60-6 | Simson Pharma Limited [simsonpharma.com]

- 5. drugfuture.com [drugfuture.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Theophylline EP Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Theophylline (B1681296) EP Impurity C, a known impurity of the pharmaceutical active ingredient Theophylline. This document collates available chemical, analytical, and procedural information essential for professionals engaged in drug development, quality control, and pharmaceutical research.

Chemical Identity and Properties

Theophylline EP Impurity C is chemically defined as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[1][2][3][4] It is also recognized by several synonyms, most notably as Caffeine EP Impurity B and Theophylline Related Compound C.[1][3] The presence of this impurity in Theophylline active pharmaceutical ingredients (APIs) is monitored to ensure the safety and efficacy of the final drug product.

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | [1][2][3] |

| Synonyms | Caffeine EP Impurity B, Theophylline Related Compound C, 6-Amino-5-formamido-1,3-dimethyluracil | [1][3][5] |

| CAS Number | 7597-60-6 | [2][4][5] |

| Molecular Formula | C₇H₁₀N₄O₃ | [2][5] |

| Molecular Weight | 198.18 g/mol | [2][5] |

| Appearance | Off-White Powder | [3] |

Synthesis and Formation

This compound can be formed during the synthesis of Theophylline or as a degradation product. While a specific, detailed protocol for its direct synthesis is not widely published in public literature, its formation can be inferred from related chemical syntheses.

One plausible synthetic route is based on the formylation of 5,6-diamino-1,3-dimethyluracil. A general experimental protocol, adapted from the synthesis of a structurally related compound, is outlined below.[6]

Experimental Protocol: General Synthesis Approach

-

Starting Material: 5,6-diamino-1,3-dimethyluracil.

-

Reagents: A suitable formylating agent, such as formic acid or a formic acid derivative (e.g., sodium formate (B1220265) in formic acid).

-

Reaction: The diamine starting material is reacted with an excess of the formylating agent. The reaction is typically heated to drive the formylation of the amino group at the 5-position.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.

A study on the synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivatives further supports the feasibility of reactions involving the 5-amino group of the diamino uracil (B121893) precursor.[7] The formation of Impurity C could also potentially occur through the degradation of Theophylline itself under certain conditions, although specific pathways are not well-documented in the literature.[8]

Analytical Characterization

The identification and quantification of this compound are critical for the quality control of Theophylline. This typically involves chromatographic and spectroscopic techniques. While detailed spectral data are often proprietary and provided in Certificates of Analysis by commercial suppliers, some data is publicly available.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Theophylline and its impurities.

Experimental Protocol: General HPLC Method for Theophylline and Related Substances

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The composition can be isocratic or a gradient. For example, a mobile phase of 60:40 methanol:water has been used for the analysis of Theophylline in biological fluids.[10] Another method for etofylline (B1671713) and theophylline uses a C18 column with a mobile phase of 70:30 acetonitrile (B52724) and phosphate buffer.[11]

-

Flow Rate: Typically in the range of 0.75-1.5 mL/min.

-

Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of Theophylline and its impurities (e.g., 272 nm or 280 nm).[10][11]

-

Quantification: The amount of Impurity C is determined by comparing its peak area to that of a qualified reference standard.

Spectroscopic Data

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the impurity. Publicly available LC-MS/MS data for the protonated molecule ([M+H]⁺) shows a precursor ion at m/z 199.082565.[5]

Table 2: Publicly Available Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Ionization Mode | ESI Positive | [5] |

| Precursor Ion Type | [M+H]⁺ | [5] |

| Precursor m/z | 199.082565 | [5] |

| Instrument Type | LC-ESI-QTOF | [5] |

| Key Fragment Ions (m/z) | 57.04605, 82.03088, 69.04742, 42.03395, 72.04696 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily available in the public domain. These spectra are essential for the unambiguous structural elucidation and are typically provided by suppliers of the reference standard.

Logical Workflow for Identification and Control

The control of this compound in pharmaceutical manufacturing is a systematic process. The following diagram illustrates a typical workflow for the identification, quantification, and control of this impurity.

Caption: Logical workflow for the analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain regarding the unique biological activities or signaling pathways associated with this compound itself. Its primary relevance is as a process-related impurity and potential degradation product of Theophylline.

The parent compound, Theophylline, exerts its therapeutic effects primarily through two mechanisms:

-

Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP, resulting in bronchodilation.

-

Antagonism of adenosine (B11128) receptors: This action also contributes to its effects on airway smooth muscle.

Theophylline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2.[12] The main metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid.[12] The formation of impurities like Impurity C is related to the synthetic process rather than these metabolic pathways. The following diagram illustrates the primary metabolic pathway of the parent drug, Theophylline, to provide context.

Caption: Simplified metabolic pathway of Theophylline.

This guide serves as a foundational resource for professionals working with Theophylline. The control of impurities such as this compound is paramount to ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this specific impurity may be warranted.

References

- 1. This compound | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]

- 2. This compound | CAS No- 7597-60-6 | Simson Pharma Limited [simsonpharma.com]

- 3. Theophylline Related Compound C (N-(6-Amino-1,3-dimethyl-2… [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]

- 12. ClinPGx [clinpgx.org]

Unveiling the Identity of Theophylline EP Impurity C: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Theophylline, a comprehensive understanding of its impurities is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of Theophylline EP Impurity C, focusing on its various synonyms and identifiers.

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia (EP) outlines the quality standards for Theophylline, including limits for the presence of impurities. This compound is a specified impurity that requires careful monitoring and control during the manufacturing process.

Nomenclature and Synonyms of this compound

This compound is known by several names across different pharmacopoeias and chemical databases. A clear understanding of these synonyms is crucial for accurate identification and communication in a regulatory and research context.

The primary chemical name for this compound is N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide [1][2]. Its Chemical Abstracts Service (CAS) number is 7597-60-6 [1][2][3][4][5][6].

The following table summarizes the various synonyms and identifiers for this compound:

| Category | Name/Identifier | Source/Reference |

| European Pharmacopoeia (EP) Name | This compound | General |

| Theophylline Imp. C (EP) | [3] | |

| Theophylline-Ethylenediamine EP Impurity C | [3][6][7] | |

| Caffeine EP Impurity B | [3][4][6][7][8] | |

| United States Pharmacopeia (USP) Name | Theophylline USP Related Compound C | [1][3][7] |

| Theophylline Related Compound C | [4] | |

| IUPAC Name | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | [1][2][4][8] |

| Other Chemical Names | 6-Amino-5-formamido-1,3-dimethyluracil | [3] |

| N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide | [3][5] | |

| 6-Amino-5-1,3-dimethyl-5-(formamido)uracil | [4][6] | |

| 1,3-Dimethyl-4-amino-5-(formylamino)uracil | [4][6] | |

| Formyl 1,3-dimethyl-5,6-diaminouracil | [4] | |

| CAS Number | 7597-60-6 | [1][2][3][4][5][6][8] |

| Molecular Formula | C₇H₁₀N₄O₃ | [3][5][8] |

| Molecular Weight | 198.18 g/mol | [3][5] |

Analytical Methodology for Impurity Profiling

The determination of Theophylline and its impurities is typically performed using High-Performance Liquid Chromatography (HPLC), as stipulated in the European Pharmacopoeia. While a specific monograph for this compound is not detailed here, a general experimental protocol for the analysis of related substances in Theophylline is provided below. This protocol is representative of the methodologies employed in pharmaceutical quality control.

Exemplary HPLC Protocol for Theophylline Impurity Analysis

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.

-

Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic modifier. A common mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile. The specific gradient or isocratic elution profile would be as specified in the relevant pharmacopoeial monograph.

-

Flow Rate: Typically 1.0 to 1.5 mL/min.

-

Detection Wavelength: UV detection at a wavelength specified in the monograph, often around 272 nm.

-

Injection Volume: 10 to 20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

3. Preparation of Solutions:

-

Test Solution: Accurately weigh and dissolve a specified amount of the Theophylline substance under examination in the mobile phase to achieve a known concentration.

-

Reference Solution (a): Prepare a solution of a Theophylline reference standard of known purity in the mobile phase.

-

Reference Solution (b) (for Impurity C): Accurately weigh and dissolve a specified amount of this compound reference standard in the mobile phase to achieve a known concentration.

-

System Suitability Solution: A solution containing Theophylline and known impurities (including Impurity C) to verify the resolution and performance of the chromatographic system.

4. System Suitability:

-

Inject the system suitability solution.

-

The resolution between the peaks of Theophylline and this compound must be greater than a specified value (e.g., >1.5).

-

The symmetry factor for the Theophylline peak should be within a defined range (e.g., 0.8 to 1.5).

-

The relative standard deviation for replicate injections of the reference solution should be not more than a specified percentage (e.g., <2.0%).

5. Analysis:

-

Inject equal volumes of the test solution and the reference solutions into the chromatograph.

-

Record the chromatograms for a run time that allows for the elution of all relevant impurities.

6. Calculation:

-

Calculate the percentage of this compound in the test substance by comparing the peak area of Impurity C in the chromatogram of the test solution with the peak area of Impurity C in the chromatogram of the reference solution (b).

Visualizing Theophylline and its Impurities

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Theophylline, and its associated impurities as listed in the European Pharmacopoeia. This provides a clear visual representation of the context in which Impurity C is considered.

This guide provides a foundational understanding of this compound, its nomenclature, and the analytical context for its control. For further detailed procedures and acceptance criteria, researchers and drug development professionals should always refer to the latest version of the European Pharmacopoeia and other relevant regulatory documents.

References

- 1. This compound | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B) | CAS Number 7597-60-6 [klivon.com]

- 4. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. edqm.eu [edqm.eu]

- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and weight of Theophylline EP impurity C.

This technical guide provides a comprehensive overview of Theophylline EP Impurity C, a known related substance of the pharmaceutical ingredient Theophylline. The intended audience for this document includes researchers, scientists, and professionals in drug development and quality control. This guide details the molecular properties, analytical methodologies for detection, and a procedural workflow for its identification as stipulated by the European Pharmacopoeia (EP).

Molecular Identity and Properties

This compound is chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide. It is also recognized as a related compound in the analysis of Caffeine, where it is designated as Caffeine EP Impurity B.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Chemical Name | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Synonyms | Theophylline Related Compound C, Caffeine EP Impurity B | |

| CAS Number | 7597-60-6 | |

| Molecular Formula | C₇H₁₀N₄O₃ | |

| Molecular Weight | 198.18 g/mol |

Analytical Methodology: European Pharmacopoeia

The European Pharmacopoeia outlines a specific liquid chromatography (HPLC) method for the determination of Theophylline and its related substances, including Impurity C. This method is crucial for the quality control of Theophylline active pharmaceutical ingredient (API).

Experimental Protocol: Related Substances Test for Theophylline (EP)

-

Method: Liquid Chromatography (LC)

-

Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

-

Reference Solution (b): Dissolve 10 mg of theobromine (B1682246) R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

-

Column:

-

Size: l = 0.25 m, Ø = 4 mm

-

Stationary phase: octadecylsilyl silica (B1680970) gel for chromatography R (7 μm)

-

-

Mobile Phase: Mix 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R

Physical and chemical properties of Theophylline EP impurity C.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Theophylline (B1681296) EP Impurity C. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed information on the characterization and analysis of this specific impurity.

Chemical and Physical Properties

Theophylline EP Impurity C, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a known impurity of the active pharmaceutical ingredient Theophylline.[1][2][3][4] A comprehensive summary of its chemical identifiers and physicochemical properties is presented below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][5] |

| Synonyms | Theophylline Related Compound C, Caffeine EP Impurity B, Formyl 1,3-dimethyl-5,6-diaminouracil[2] |

| CAS Number | 7597-60-6[2][5] |

| Molecular Formula | C₇H₁₀N₄O₃[5] |

| Molecular Weight | 198.18 g/mol [5] |

Physicochemical Properties

| Property | Value |

| Appearance | Off-white Powder |

| Melting Point | 122-125°C |

| Solubility | No data available[6] |

| pKa | No data available |

| LogP | No data available |

| Storage | +5°C, in a dark, dry place[5] |

Experimental Protocols for Analysis

The accurate identification and quantification of this compound are crucial for ensuring the quality and safety of theophylline-containing pharmaceutical products. While specific validated methods for this impurity are proprietary, standard analytical techniques for theophylline and its related compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of theophylline and its impurities. A typical reversed-phase HPLC method can be established as follows:

-

Column: A C18 column is generally suitable for the separation.[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.[7][8] The European Pharmacopoeia suggests a mobile phase of acetonitrile and a sodium acetate solution for the related substances test of theophylline.[9]

-

Detection: UV detection at a wavelength of approximately 272-280 nm is appropriate for theophylline and its derivatives.[7][9][10]

-

Sample Preparation: The sample containing theophylline should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

-

Quantification: Quantification is achieved by comparing the peak area of Impurity C in the sample to that of a certified reference standard.

Gas Chromatography (GC)

Gas chromatography can also be utilized for the analysis of theophylline and its impurities, often requiring derivatization to increase volatility.

-

Column: A capillary column with a suitable stationary phase, such as a polysiloxane, is typically used.

-

Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.

-

Injection: A split/splitless injector is used, with the temperature optimized to ensure efficient vaporization without degradation.

-

Derivatization: Derivatization, for example, by methylation, may be necessary to improve the chromatographic properties of theophylline and its impurities.[11]

-

Detection: A flame ionization detector (FID) or a more sensitive and selective nitrogen-phosphorus detector (NPD) can be used for detection.[12]

-

Quantification: Similar to HPLC, quantification is based on the comparison of the peak area of the derivatized impurity in the sample to that of a derivatized reference standard.

Spectroscopic Methods for Structural Elucidation

For the unambiguous identification and structural confirmation of this compound, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules.[13] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[14][15][16] Characteristic absorption bands for amide, amine, and carbonyl groups would be expected for this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the impurity and to obtain information about its structure through fragmentation patterns.[17][18] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can be used.[19]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity such as this compound.

References

- 1. This compound | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B) | CAS Number 7597-60-6 [klivon.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]

- 9. drugfuture.com [drugfuture.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Gas-liquid chromatographic determination of theophylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas-chromatographic micro-scale procedure for theophylline, with use of a nitrogen-sensitive detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Comment on 'new infrared spectra and tautomeric studies of purine and alpha L-alanine with an innovative sampling technique.' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purity determination and uncertainty evaluation of theophylline by mass balance method, high performance liquid chromatography and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Origin and Formation of Theophylline EP Impurity C in Theophylline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and formation of Theophylline (B1681296) EP Impurity C, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) theophylline. A detailed examination of the widely employed Traube purine (B94841) synthesis reveals that Impurity C is an intermediate, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, arising from the incomplete cyclization of 5,6-diamino-1,3-dimethyluracil (B14760). This guide outlines the synthetic pathway, the mechanism of impurity formation, and the analytical methodologies for its quantification. Furthermore, it presents a detailed experimental protocol for the synthesis of theophylline and a validated HPLC-UV method for the determination of Theophylline EP Impurity C, providing a valuable resource for process optimization and quality control in drug development.

Introduction to Theophylline and its Impurities

Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine drug used in the therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] The control of impurities in the final drug substance is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of theophylline, including this compound.[2][3] Understanding the origin and formation of these impurities is paramount for developing robust manufacturing processes that minimize their levels in the final API.

This compound is identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[4][5][6] Its presence in the final product is indicative of an incomplete reaction or suboptimal process conditions during the synthesis of theophylline.

The Traube Purine Synthesis: The Origin of this compound

The most common and versatile method for the synthesis of theophylline and other purine derivatives is the Traube purine synthesis, first introduced in 1900.[7] This synthetic route involves the construction of the purine ring system from a substituted pyrimidine (B1678525) precursor.

The synthesis of theophylline via the Traube method typically starts from 1,3-dimethylurea (B165225) and cyanoacetic acid, leading to the formation of 6-amino-1,3-dimethyluracil (B104193). This intermediate is then nitrosated at the 5-position, followed by reduction to yield the key intermediate, 5,6-diamino-1,3-dimethyluracil.[1]

The final and critical step in the synthesis is the cyclization of 5,6-diamino-1,3-dimethyluracil with a one-carbon source, most commonly formamide (B127407) or formic acid, to form the imidazole (B134444) ring of theophylline.[1][8] It is during this crucial cyclization step that this compound is formed.

Mechanism of Formation

The formation of this compound is a direct consequence of the reaction mechanism. The cyclization of 5,6-diamino-1,3-dimethyluracil with formamide proceeds through a mono-formylated intermediate. In this step, one of the amino groups of the diamine reacts with formamide to form a formamido group. This intermediate is, in fact, this compound.[9]

Under optimal reaction conditions, this intermediate rapidly undergoes an intramolecular cyclization, with the elimination of a water molecule, to form the fused imidazole ring of theophylline. However, if the reaction is incomplete or the conditions are not favorable for the cyclization step, this compound can remain as a significant impurity in the reaction mixture.

Factors that can lead to the incomplete cyclization and thus the presence of this compound include:

-

Suboptimal Temperature: Insufficient heat may not provide the necessary activation energy for the final ring-closure step.

-

Incorrect Reaction Time: A reaction time that is too short will not allow for the complete conversion of the intermediate to theophylline.

-

pH of the Reaction Medium: The pH can influence the reactivity of the amino groups and the stability of the intermediate.

-

Stoichiometry of Reactants: An inappropriate ratio of the diamine to the formylating agent can affect the reaction equilibrium.

Quantitative Data on Impurity Formation

While the qualitative origin of this compound is well-understood, quantitative data on its formation under varying reaction conditions is less readily available in the public domain. Such data is often proprietary to pharmaceutical manufacturers. However, based on the principles of chemical kinetics and reaction optimization, the following table summarizes the expected trends in the formation of this compound.

| Reaction Parameter | Condition | Expected Impact on this compound Level | Rationale |

| Temperature | Low | High | Insufficient energy for the final cyclization step, leading to the accumulation of the intermediate. |

| High | Low | Increased reaction rate favors the complete conversion to theophylline. | |

| Reaction Time | Short | High | The reaction may not proceed to completion, leaving unreacted intermediate. |

| Long | Low | Allows for the complete conversion of the intermediate to the final product. | |

| Formamide | Insufficient | High | Incomplete formylation of the diamine precursor and subsequent reactions. |

| (molar ratio) | Excess | Low | Drives the reaction towards the formation of the formylated intermediate and subsequent cyclization. |

| pH | Non-optimal | High | Can affect the nucleophilicity of the amino groups and the stability of the reaction intermediates. |

| Optimal | Low | Facilitates both the formylation and the cyclization steps. |

Table 1: Expected Influence of Reaction Parameters on the Formation of this compound.

Experimental Protocols

Synthesis of Theophylline via the Traube Method

This protocol is a general representation of the Traube synthesis and may require optimization to minimize the formation of Impurity C.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

-

React N,N-dimethylurea with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride).

-

The resulting cyanoacetylmethylurea is then cyclized in the presence of a base (e.g., sodium hydroxide) to yield 6-amino-1,3-dimethyluracil.

Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

-

Dissolve 6-amino-1,3-dimethyluracil in an appropriate solvent (e.g., water or acetic acid).

-

Add a nitrosating agent (e.g., sodium nitrite) to introduce a nitroso group at the 5-position.

-

Reduce the nitroso group to an amino group using a suitable reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation) to obtain 5,6-diamino-1,3-dimethyluracil.

Step 3: Synthesis of Theophylline (and formation of Impurity C)

-

Heat a mixture of 5,6-diamino-1,3-dimethyluracil and formamide at an elevated temperature (e.g., 150-180 °C) for a specified period.

-

During this step, the mono-formylated intermediate (this compound) is formed, which then cyclizes to theophylline.

-

Cool the reaction mixture and isolate the crude theophylline by crystallization.

-

Purify the crude product by recrystallization to remove unreacted starting materials and impurities, including Impurity C.

HPLC-UV Method for the Quantification of this compound

This method provides a framework for the quantification of this compound. Validation according to ICH guidelines is essential before implementation.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for resolution. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a wavelength where both theophylline and Impurity C have significant absorbance (e.g., around 272 nm). |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Quantification | Based on the peak area of a certified reference standard of this compound. |

Table 2: HPLC-UV Method Parameters for Quantification of this compound.

Method Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a process-related impurity that originates from the incomplete cyclization of the mono-formylated intermediate, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, during the Traube synthesis of theophylline. Its formation is highly dependent on the reaction conditions of the final cyclization step. By carefully controlling parameters such as temperature, reaction time, and stoichiometry, the level of this impurity can be effectively minimized. The implementation of a validated analytical method, such as the HPLC-UV method described, is crucial for monitoring and controlling the levels of this compound in the final API, thereby ensuring the quality, safety, and efficacy of theophylline drug products. This guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with this critical impurity.

References

- 1. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Traube purine synthesis | PPTX [slideshare.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacopeial Status of Theophylline Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial status of Theophylline (B1681296) Impurity C, also known as Theophylline Related Compound C, in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). This document details the acceptance criteria, analytical procedures, and structural information for this specified impurity, presenting the data in a clear and accessible format for pharmaceutical professionals.

Introduction to Theophylline and its Impurities

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The control of impurities in active pharmaceutical ingredients (APIs) like theophylline is a critical aspect of drug quality, safety, and efficacy. Pharmacopeias provide the official standards for ensuring the quality of medicines and their ingredients. Theophylline Impurity C is a specified impurity in major pharmacopeias, and its control is mandatory for compliance.

Theophylline Impurity C Chemical Profile:

| Parameter | Information |

| Chemical Name | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][3] |

| Synonyms | Theophylline Related Compound C (USP), Theophylline EP Impurity C |

| CAS Number | 7597-60-6[1][2][3] |

| Molecular Formula | C₇H₁₀N₄O₃[1][2][3] |

| Molecular Weight | 198.18 g/mol [2][3] |

Pharmacopeial Status and Acceptance Criteria

Theophylline Impurity C is controlled in the USP, EP, and BP with specific acceptance criteria outlined in the respective monographs for Theophylline.

United States Pharmacopeia (USP)

In the United States Pharmacopeia, Theophylline Impurity C is referred to as Theophylline Related Compound C . The USP monograph for "Theophylline, Anhydrous" sets a specific limit for this impurity.

Table 1: USP Acceptance Criteria for Theophylline Related Compound C

| Pharmacopeia | Monograph | Impurity Name | Acceptance Criteria |

| USP | Theophylline, Anhydrous | Theophylline Related Compound C | Not more than 0.10% |

European Pharmacopoeia (EP) and British Pharmacopoeia (BP)

The European Pharmacopoeia (EP) monograph for "Theophylline" has been harmonized with the British Pharmacopoeia (BP). Therefore, the requirements for impurities are identical in both pharmacopeias. The EP specifies a limit for Impurity C as part of a group of specified impurities.

Table 2: EP/BP Acceptance Criteria for Theophylline Impurity C

| Pharmacopeia | Monograph | Impurity Name | Acceptance Criteria |

| EP / BP | Theophylline | Impurity C | For each of the specified impurities (A, B, C, D), the area of the corresponding peak is not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.1%).[4] |

Experimental Protocols for Impurity Determination

The pharmacopeias provide detailed analytical procedures for the identification and quantification of related substances in Theophylline, including Impurity C. The liquid chromatography method is the standard approach.

Liquid Chromatography Method (EP/BP)

The following method is described in the European Pharmacopoeia for the determination of related substances in Theophylline.[4]

Test for Related Substances:

-

Method: Liquid chromatography (LC).

-

Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).

-

Reference Solution (b) (for system suitability): Dissolve 10 mg of theobromine (B1682246) CRS in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Size: l = 0.25 m, Ø = 4.0 mmStationary phase: octadecylsilyl silica (B1680970) gel for chromatography R (7 µm) |

| Mobile Phase | Mix 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R. |

| Flow Rate | 2.0 mL/min |

| Detection | Spectrophotometer at 272 nm |

| Injection Volume | 20 µL |

| Run Time | 3.5 times the retention time of theophylline |

System Suitability:

-

Resolution: Minimum 2.0 between the peaks due to theobromine and theophylline in the chromatogram obtained with reference solution (b).

Relative Retention Times (with reference to theophylline, retention time = about 6 min):

| Impurity | Relative Retention Time |

| Impurity C | about 0.3 |

| Impurity B | about 0.4 |

| Impurity D | about 0.5 |

| Impurity A | about 2.5 |

Visualizations

Chemical Structure of Theophylline Impurity C

Caption: Chemical Structure of Theophylline Impurity C.

Analytical Workflow for Impurity C Control

Caption: Analytical Workflow for Theophylline Impurity C Control.

Conclusion

The control of Theophylline Impurity C is a key requirement for ensuring the quality of Theophylline API as per the standards of the USP, EP, and BP. The acceptance criteria are clearly defined in the respective pharmacopeial monographs, with a limit of 0.10% in the USP and a comparative limit of 0.1% in the EP and BP. The harmonized liquid chromatography method provides a robust and reliable approach for the detection and quantification of this impurity. Adherence to these pharmacopeial standards is essential for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analytical methodologies for Theophylline (B1681296) Related Compound C, a significant impurity in the synthesis of Theophylline and related pharmaceutical products. This document outlines its chemical identity, and detailed protocols for its analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction to Theophylline Related Compound C

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Theophylline Related Compound C is a known process-related impurity that must be monitored and controlled within specified limits. This guide provides the necessary technical details for the accurate identification and quantification of this impurity.

Compound Identification

Theophylline Related Compound C is chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][3]. Its structural information and key identifiers are summarized in the table below.

| Parameter | Value | Reference |

| Systematic Name | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | [2] |

| CAS Number | 7597-60-6 | [2][3] |

| Molecular Formula | C₇H₁₀N₄O₃ | [3] |

| Molecular Weight | 198.18 g/mol | [3] |

| Synonyms | Theophylline Impurity C, Caffeine EP Impurity B | [4] |

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

The following HPLC-UV method is adapted from the United States Pharmacopeia (USP) monograph for Aminophylline, which includes the analysis of Theophylline Related Compound C[5]. This method is suitable for the separation and quantification of Theophylline Related Compound C from Theophylline and other related impurities.

Chromatographic Conditions

| Parameter | Specification |

| Column | L1 packing (C18, 5 µm, 4.6 mm x 250 mm) or equivalent |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in water, adjusted to pH 5.5 with glacial acetic acid |

| Mobile Phase B | Methanol |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 272 nm[6][7] |

| Injection Volume | 10 µL |

Gradient Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 95 | 5 |

| 10 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 50 | 50 |

| 26 | 95 | 5 |

| 35 | 95 | 5 |

Experimental Protocol

-

Preparation of Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1 L of water. Adjust the pH to 5.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Theophylline Related Compound C USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

Preparation of Sample Solution: Accurately weigh and dissolve the Theophylline or Aminophylline sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

System Suitability: Inject a system suitability solution containing Theophylline and its related impurities to ensure adequate resolution and peak shape.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identification: The retention time of the peak corresponding to Theophylline Related Compound C in the sample solution should match that of the standard solution.

-

Quantification: Calculate the amount of Theophylline Related Compound C in the sample by comparing the peak area with that of the standard solution.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method (Proposed)

Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 2.1 mm x 50 mm, 1.8 µm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 3 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Gradient Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 98 | 2 |

| 5 | 50 | 50 |

| 7 | 50 | 50 |

| 7.1 | 98 | 2 |

| 10 | 98 | 2 |

Mass Spectrometric Conditions

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 199.08 [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally (predicted fragments: 181, 153, 125) |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Experimental Protocol

-

Preparation of Solutions: Prepare standard and sample solutions as described in the HPLC-UV method, using LC-MS grade solvents.

-

MS Optimization: Infuse a standard solution of Theophylline Related Compound C directly into the mass spectrometer to determine the optimal precursor ion and fragment ions, as well as collision energies.

-

LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system and acquire data in MRM mode.

-

Data Analysis: Identify and quantify Theophylline Related Compound C based on the specific precursor-to-product ion transitions and retention time.

Logical Relationship for Impurity Identification

The identification of Theophylline Related Compound C relies on a combination of chromatographic and spectroscopic techniques. The logical flow for its unambiguous identification is presented below.

References

- 1. Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3-4-tetrahydropyrimidin-5-yl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, also known by several synonyms including 6-Amino-5-formamido-1,3-dimethyluracil and Theophylline (B1681296) Impurity C, is a pyrimidine (B1678525) derivative of significant interest in pharmaceutical research.[1] Its primary relevance stems from its role as a metabolite of the widely used methylxanthine drugs, theophylline and caffeine (B1668208).[2] This compound is frequently utilized as a reference standard in the quality assessment and impurity profiling of theophylline preparations.[2][3] Emerging evidence suggests that it may possess inherent biological activity, particularly anti-bronchial smooth muscle spasm properties, indicating potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is presented below.

| Property | Value | Reference |

| CAS Number | 7597-60-6 | [1] |

| Molecular Formula | C₇H₁₀N₄O₃ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| IUPAC Name | N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide | [1] |

| Synonyms | 6-Amino-5-formamido-1,3-dimethyluracil, Theophylline Impurity C, Caffeine Impurity B | [1] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 265-267 °C | |

| pKa | 12.58 ± 0.20 (Predicted) | |

| Solubility | Slightly soluble in water, DMSO, and methanol. | |

| XLogP3 | -0.6 | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.12 (s, 1H, CHO), 7.25 (s, 2H, NH₂), 3.35 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃) |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | ν (cm⁻¹): 3416, 3311 (N-H stretch), 1705, 1655 (C=O stretch), 1602, 1573, 1445 |

Synthesis

The primary synthetic route to N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide involves the direct formylation of its precursor, 6-amino-1,3-dimethyluracil (B104193).

Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil

A patented method for the synthesis of the precursor, 6-amino-1,3-dimethyluracil, involves the condensation of cyanoacetic acid and 1,3-dimethylurea (B165225) followed by cyclization.[5][6]

Materials:

-

Cyanoacetic acid

-

1,3-dimethylurea

-

Acetic anhydride (B1165640)

-

Liquid alkali (e.g., 32% Sodium Hydroxide solution)

-

Deionized water

Procedure: [6]

-

Dehydrated cyanoacetic acid is obtained by vacuum distillation of a 70% aqueous solution.

-

The dehydrated cyanoacetic acid is cooled to 6-8 °C in a reaction vessel.

-

A condensing agent and acetic anhydride are added to the cooled cyanoacetic acid with stirring.

-

1,3-dimethylurea is then added, and the mixture is stirred for 10-12 minutes.

-

The reaction temperature is raised to 15-18 °C and stirred for an additional 10-12 minutes, followed by another increase to 28-30 °C with stirring for 10-12 minutes.

-

The resulting mixture is filtered, and the filtrate undergoes a second vacuum distillation.

-

Deionized water is added to the residue, stirred for 10-12 minutes at 28-30 °C, and subjected to a third vacuum distillation to yield 1,3-dimethyl cyanoacetylurea (B75420).

-

For the cyclization reaction, the 1,3-dimethyl cyanoacetylurea is heated to 40-45 °C with stirring.

-

A 32% liquid alkali solution is added dropwise at a rate of 18-20 mL/min until the pH reaches 9-9.5.

-

The reaction is stirred at 40-45 °C for 10-12 minutes, then heated to 90-95 °C and stirred for 18-20 minutes.

-

The resulting reaction liquid is centrifuged and dried to obtain 6-amino-1,3-dimethyluracil.

Experimental Protocol: Formylation of 6-amino-1,3-dimethyluracil

While a detailed, step-by-step protocol for the final formylation step was not available in the search results, a general procedure can be inferred from the synthesis of a similar, unmethylated compound.

Materials:

-

6-amino-1,3-dimethyluracil

-

Formic acid (90%)

-

Sodium formate (B1220265)

Procedure (Proposed):

-

Equimolar amounts of 6-amino-1,3-dimethyluracil and sodium formate are mixed.

-

90% formic acid is added, and the mixture is heated to boiling.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and can be purified by recrystallization from water.

Biological Activity and Mechanism of Action

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is primarily known as a metabolite of theophylline and caffeine.[2] Theophylline is a well-established bronchodilator used in the treatment of respiratory diseases.[3][7] Its mechanisms of action include:

-

Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle.[3][7]

-

Antagonism of adenosine (B11128) receptors: This blocks the bronchoconstrictive effects of adenosine.[8]

Given that N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a metabolite of theophylline and is reported to have anti-bronchial smooth muscle spasm activity, it is plausible that it shares a similar mechanism of action.[2][4] However, direct evidence of its interaction with PDE enzymes or adenosine receptors is not yet available in the public domain. Further research is required to fully elucidate its pharmacological profile.

dot

Caption: Proposed relationship between Theophylline and its metabolite.

Role as a Metabolite

The formation of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a recognized pathway in the metabolism of theophylline.[9][10] The metabolic transformation of theophylline is a complex process involving multiple enzymatic steps, primarily in the liver.

dot

Caption: Simplified metabolic pathway of Theophylline.

Conclusion

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a compound of growing interest, transitioning from its status as a mere impurity and metabolite to a molecule with potential therapeutic relevance. Its structural similarity to theophylline and preliminary reports of its biological activity warrant further investigation into its mechanism of action and potential as a standalone therapeutic agent for respiratory disorders. The synthetic pathways are established, providing a foundation for the production of this compound for further research. This guide consolidates the current knowledge to aid researchers and drug development professionals in their exploration of this promising molecule.

References

- 1. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

Theophylline Impurities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the impurities of Theophylline, a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity of Theophylline is critical for its safety and efficacy. This document details known impurities, their pharmacopeial limits, and the analytical methodologies for their detection and quantification. Additionally, it visually represents the metabolic and pharmacological pathways of Theophylline to provide a deeper understanding of its biological context.

Overview of Theophylline Impurities